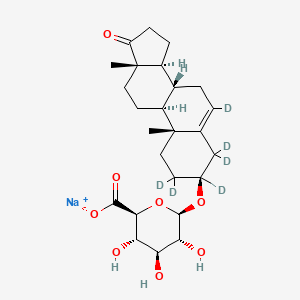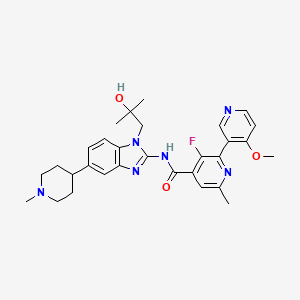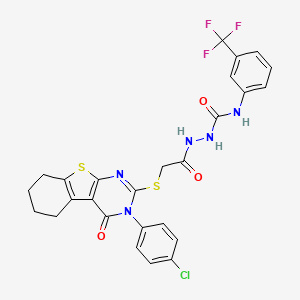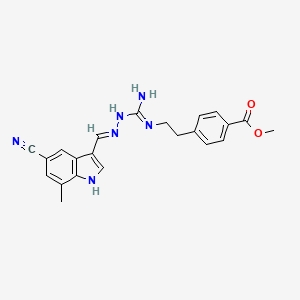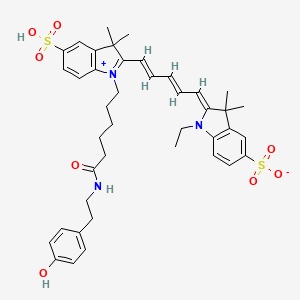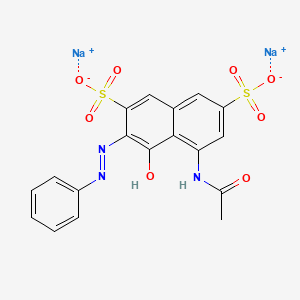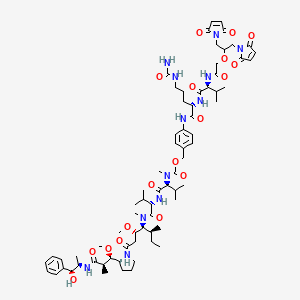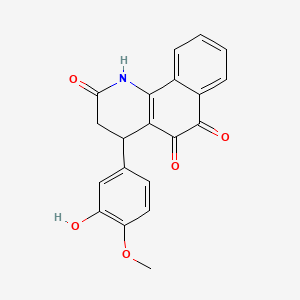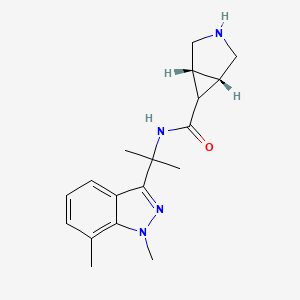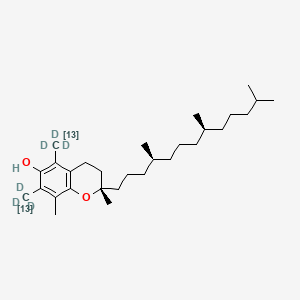
Vitamin E-13C2,d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin E-13C2,d6 is a compound that is both 13C-labeled and deuterium-labeled. It is a derivative of Vitamin E, which is a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols . The labeling with 13C and deuterium makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin E-13C2,d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Vitamin E molecule. This process typically involves the use of isotope-labeled precursors in the chemical synthesis of Vitamin E . The specific reaction conditions and synthetic routes can vary, but they generally involve multiple steps of organic synthesis, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of isotope-labeled starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully controlled to maintain the integrity of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions: Vitamin E-13C2,d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
Vitamin E-13C2,d6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process . In biology and medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs, as the isotopic labels allow for precise tracking of the compound within biological systems . Additionally, it has applications in the study of antioxidant mechanisms and the role of Vitamin E in protecting biological molecules from oxidative damage .
Mechanism of Action
The mechanism of action of Vitamin E-13C2,d6 is similar to that of natural Vitamin E. It acts as an antioxidant, protecting cell membranes from oxidative damage by scavenging free radicals . The molecular targets and pathways involved include the stabilization of cell membranes and the modulation of signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Vitamin E-13C2,d6 is unique due to its isotopic labeling, which distinguishes it from other forms of Vitamin E. Similar compounds include other isotope-labeled versions of Vitamin E, such as deuterium-labeled α-tocopherol acetate . These compounds share similar antioxidant properties but differ in their specific isotopic compositions and applications in research .
List of Similar Compounds:- Deuterium-labeled α-tocopherol acetate
- 13C-labeled tocopherols
- Deuterium-labeled tocotrienols
Conclusion
This compound is a valuable compound in scientific research due to its isotopic labeling, which allows for precise studies of its pharmacokinetics, metabolic profiles, and antioxidant mechanisms. Its unique properties make it an essential tool in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C29H50O2 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(2S)-2,8-dimethyl-5,7-bis(trideuterio(113C)methyl)-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1/i5+1D3,7+1D3 |
InChI Key |
GVJHHUAWPYXKBD-GHOOTRIZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)[13C]([2H])([2H])[2H])C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


